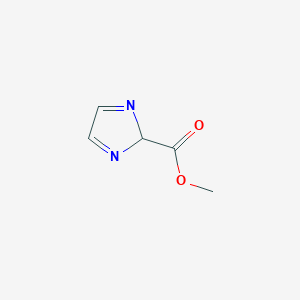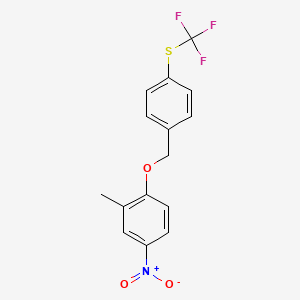
Sodium cyclopropanethiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium cyclopropanethiolate is an organosulfur compound characterized by the presence of a cyclopropane ring attached to a thiolate group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The cyclopropane ring imparts strain, making the compound highly reactive and useful in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium cyclopropanethiolate can be synthesized through several methods. One common approach involves the reaction of cyclopropyl bromide with sodium hydrosulfide. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) under mild conditions. The general reaction is as follows:
Cyclopropyl bromide+Sodium hydrosulfide→Sodium cyclopropanethiolate+Hydrogen bromide
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form cyclopropyl disulfide. Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: The thiolate group in this compound is a good nucleophile, making it reactive in nucleophilic substitution reactions. For example, it can react with alkyl halides to form thioethers.
Reduction: Although less common, reduction reactions can also occur, typically involving the reduction of any oxidized forms back to the thiolate state.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other mild oxidizing agents.
Substitution: Alkyl halides, typically in the presence of a base to deprotonate the thiol group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: Cyclopropyl disulfide.
Substitution: Cyclopropyl thioethers.
Reduction: Regeneration of the thiolate form.
Applications De Recherche Scientifique
Sodium cyclopropanethiolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms that involve thiol groups.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of sodium cyclopropanethiolate primarily involves its nucleophilic thiolate group. This group can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The cyclopropane ring, due to its ring strain, can also participate in reactions that relieve this strain, such as ring-opening reactions.
Molecular Targets and Pathways:
Nucleophilic Attack: The thiolate group targets electrophilic centers, such as carbonyl groups or alkyl halides.
Ring Strain Relief: The cyclopropane ring can undergo ring-opening reactions, which are often catalyzed by acids or bases.
Comparaison Avec Des Composés Similaires
- Sodium ethanethiolate
- Sodium propanethiolate
- Cyclopropylamine
- Cyclopropylmethanol
Propriétés
Formule moléculaire |
C3H5NaS |
|---|---|
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
sodium;cyclopropanethiolate |
InChI |
InChI=1S/C3H6S.Na/c4-3-1-2-3;/h3-4H,1-2H2;/q;+1/p-1 |
Clé InChI |
PDVVLVNLVAOGPS-UHFFFAOYSA-M |
SMILES canonique |
C1CC1[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)



![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)







